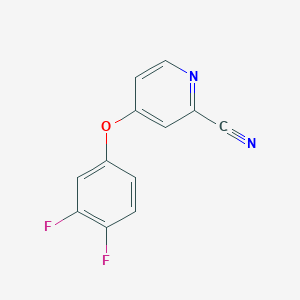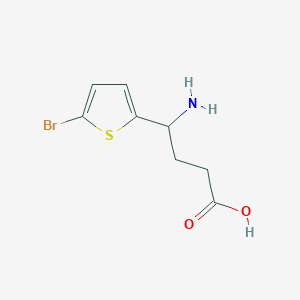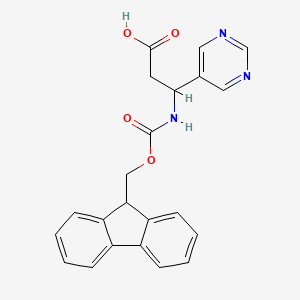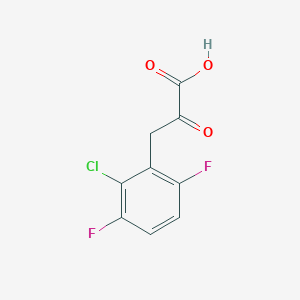
1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C9H9BrF2O It is a brominated aromatic compound that features both difluoromethoxy and dimethyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene typically involves the bromination of 2-(difluoromethoxy)-3,5-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: 2-(Difluoromethoxy)-3,5-dimethylbenzoic acid.
Reduction: 2-(Difluoromethoxy)-3,5-dimethylbenzene.
Applications De Recherche Scientifique
1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used to study the effects of brominated and fluorinated aromatic compounds on biological systems.
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The difluoromethoxy group can influence the reactivity and selectivity of these reactions through electronic and steric effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(trifluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)ethane
- 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Comparison: 1-Bromo-2-(difluoromethoxy)-3,5-dimethylbenzene is unique due to the presence of both difluoromethoxy and dimethyl groups on the benzene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other brominated and fluorinated aromatic compounds. For example, the presence of the dimethyl groups can increase the compound’s hydrophobicity and influence its interactions with other molecules.
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
1-bromo-2-(difluoromethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H9BrF2O/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4,9H,1-2H3 |
Clé InChI |
VZROKEOVLVHXAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


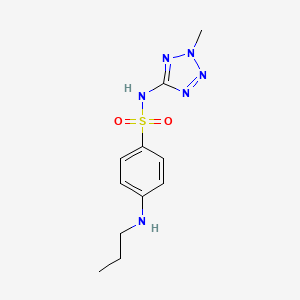
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
![2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B13538825.png)
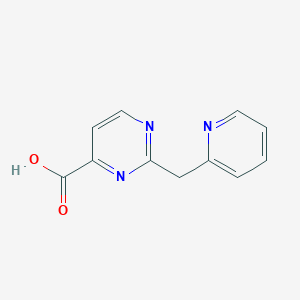
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)

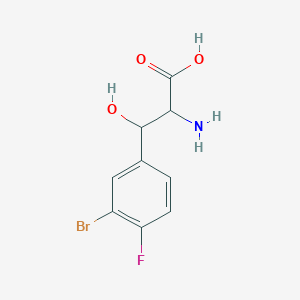

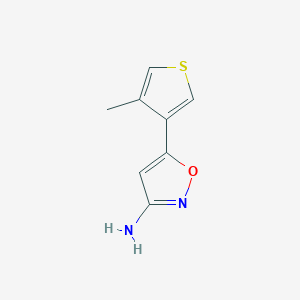
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
